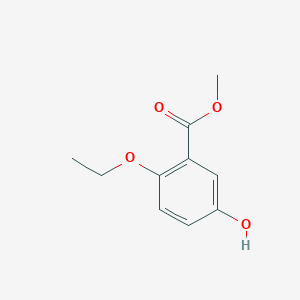

Methyl 2-ethoxy-5-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethoxy-5-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-5-4-7(11)6-8(9)10(12)13-2/h4-6,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRZZQZYUICKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Methyl 2 Ethoxy 5 Hydroxybenzoate

Strategies for the Synthesis of the Core Benzoate (B1203000) Ester Scaffold

The foundation of the target molecule is the methyl benzoate scaffold, which is derived from a specifically substituted dihydroxybenzoic acid. The key challenges in this stage are the efficient formation of the ester and establishing the correct 2,5-disubstitution pattern on the aromatic ring.

The conversion of the carboxylic acid group of a substituted benzoic acid into a methyl ester is a fundamental transformation in this synthesis. The most common method for this is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of methanol (B129727).

A direct precursor to the target molecule is Methyl 2,5-dihydroxybenzoate, also known as methyl gentisate. sigmaaldrich.comtcichemicals.com Its synthesis is typically achieved by the esterification of 2,5-dihydroxybenzoic acid. One documented method involves refluxing 2,5-dihydroxybenzoic acid with concentrated sulfuric acid in methanol for an extended period. prepchem.com After neutralization and extraction, this process yields Methyl 2,5-dihydroxybenzoate. prepchem.com

To drive the reversible esterification reaction to completion, excess alcohol is often used, or the water generated during the reaction is removed. Azeotropic distillation is an effective technique for water removal, where a solvent like toluene is used to form a low-boiling azeotrope with water. tsijournals.comcabidigitallibrary.org

| Method | Substrate | Reagents | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | 2,5-Dihydroxybenzoic acid | Methanol, Sulfuric Acid | Reflux for 72 hours | >90% purity | prepchem.com |

| Azeotropic Distillation | p-Hydroxybenzoic acid | Ethanol, Sulfuric Acid, Toluene | Heated at 95-98°C with continuous removal of water | 95% | tsijournals.com |

| Halocarbon Reaction | Hydroxybenzoic acids | Benzyl chloride, N,N-diisopropylethylamine | 100°C for 70 minutes | High conversion | google.com |

The specific 2,5-substitution pattern of the hydroxyl groups is crucial and is determined by the choice of the initial starting material, 2,5-dihydroxybenzoic acid (gentisic acid). The synthesis of gentisic acid itself is a classic example of regioselective functionalization of an aromatic ring. There are two primary methods for its production:

Kolbe-Schmitt Reaction : This method involves the carboxylation of hydroquinone. wikipedia.org The reaction of hydroquinone with carbon dioxide under specific conditions of temperature and pressure introduces a carboxylic acid group onto the ring, yielding 2,5-dihydroxybenzoic acid. wikipedia.org

Elbs Persulfate Oxidation : An alternative route starts with salicylic acid (2-hydroxybenzoic acid). The oxidation of salicylic acid using a persulfate salt, followed by hydrolysis, introduces a second hydroxyl group at the 5-position (para to the existing hydroxyl group), resulting in gentisic acid. wikipedia.org

The selection of these well-established starting materials ensures that the core scaffold possesses the necessary 2,5-dihydroxy substitution pattern before subsequent modifications.

Introduction of the Ethoxy Moiety at the 2-Position

With the Methyl 2,5-dihydroxybenzoate scaffold in hand, the next critical step is the selective introduction of an ethoxy group at the C2-position. This requires an etherification reaction that preferentially targets the C2-hydroxyl group over the C5-hydroxyl group.

The Williamson ether synthesis is the most common and direct method for converting a phenolic hydroxyl group into an ether. byjus.com This reaction involves deprotonating the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an ethylating agent, such as ethyl iodide or diethyl sulfate.

In the context of synthesizing Methyl 2-ethoxy-5-hydroxybenzoate, the reaction would involve the selective formation of a phenoxide at the 2-position of Methyl 2,5-dihydroxybenzoate, followed by its reaction with an ethyl halide. A patent describing a similar synthesis ethylates the 2-hydroxyl group of a methyl benzoate derivative using reagents like diethyl sulfate or ethyl bromide. google.com

Achieving regioselectivity in the etherification of a dihydroxylated benzoate is the primary challenge. The hydroxyl group at the 2-position is ortho to the methyl ester group, while the hydroxyl at the 5-position is para to it. The C2-hydroxyl group is generally more acidic due to the formation of an intramolecular hydrogen bond with the carbonyl oxygen of the ester. This chelation stabilizes the corresponding phenoxide, making it form preferentially under carefully controlled basic conditions.

By using a stoichiometric amount of a mild base, it is possible to selectively deprotonate the more acidic C2-hydroxyl group, allowing for the subsequent ethylation to occur predominantly at this position. Studies on the regioselective alkylation of other dihydroxy-aromatic compounds have shown that the choice of base and solvent system is critical. For example, the use of bases like cesium bicarbonate (CsHCO₃) has been shown to provide excellent regioselectivity in the alkylation of similar substrates. nih.gov

| Factor | Influence on Selectivity | Examples |

|---|---|---|

| Base | Stoichiometry and strength are critical. Milder bases (e.g., K₂CO₃, CsHCO₃) can selectively deprotonate the more acidic phenolic proton. | K₂CO₃, CsHCO₃, NaH |

| Solvent | Polar aprotic solvents are typically used as they solvate the cation of the base but do not interfere with the nucleophilic phenoxide. | DMF, Acetonitrile (CH₃CN), Acetone |

| Ethylating Agent | Highly reactive agents ensure the reaction proceeds efficiently at lower temperatures. | Ethyl iodide (EtI), Diethyl sulfate ((Et)₂SO₄), Ethyl bromide (EtBr) |

| Temperature | Lower temperatures often favor higher selectivity by minimizing the competing reaction at the less reactive hydroxyl group. | Room temperature to moderate heating (e.g., 80°C) |

Incorporation or Manipulation of the Hydroxyl Group at the 5-Position

The hydroxyl group at the 5-position is an integral part of the final molecule's structure. Its presence is typically established from the beginning of the synthetic sequence by using 2,5-dihydroxybenzoic acid as the starting material.

The main consideration regarding the 5-hydroxyl group is not its incorporation, but rather ensuring it remains unchanged during the etherification of the 2-hydroxyl group. As discussed, this is primarily achieved by exploiting the differential acidity of the two hydroxyl groups, leading to a regioselective reaction at the 2-position.

In an alternative, though more lengthy, synthetic strategy, the 5-hydroxyl group could be temporarily "protected" to prevent it from reacting. This would involve:

Protection : Reacting Methyl 2,5-dihydroxybenzoate with a protecting group that selectively attaches to the 5-hydroxyl group.

Etherification : Performing the Williamson ether synthesis on the 2-hydroxyl group.

Deprotection : Removing the protecting group from the 5-position to reveal the free hydroxyl group, thus yielding the final product.

This protection-deprotection strategy, while adding steps, provides an alternative route to guarantee the desired regiochemical outcome. However, direct selective etherification is generally more efficient if conditions can be optimized successfully.

Synthetic Routes for Hydroxyl Group Introduction

A plausible synthetic route to this compound commences with the commercially available Methyl 2,5-dihydroxybenzoate . The primary challenge in this synthesis is the regioselective ethylation of the hydroxyl group at the 2-position while leaving the 5-hydroxyl group intact. Direct ethylation of Methyl 2,5-dihydroxybenzoate would likely result in a mixture of products, with the potential for etherification at both hydroxyl positions or preferential reaction at the more sterically accessible 5-position. Therefore, a protection strategy is essential.

The proposed synthesis involves a three-step process:

Selective Protection of the 5-Hydroxyl Group: The initial step is the selective protection of the hydroxyl group at the 5-position of Methyl 2,5-dihydroxybenzoate. This can be achieved using a sterically bulky protecting group that will preferentially react with the less hindered 5-hydroxyl group. The intramolecular hydrogen bonding between the 2-hydroxyl group and the adjacent ester carbonyl can also influence the selectivity, making the 5-hydroxyl more available for reaction.

Etherification of the 2-Hydroxyl Group: With the 5-hydroxyl group protected, the free hydroxyl group at the 2-position can be ethylated. A common method for this transformation is the Williamson ether synthesis, which involves the reaction of the phenoxide, formed by deprotonation of the hydroxyl group with a suitable base, with an ethylating agent such as ethyl iodide or diethyl sulfate.

Deprotection of the 5-Hydroxyl Group: The final step is the removal of the protecting group from the 5-position to yield the desired product, this compound. The choice of deprotection conditions will depend on the specific protecting group used in the first step.

Protective Group Strategies in Multi-step Syntheses

The success of the synthesis of this compound hinges on the effective use of protecting groups to ensure regioselectivity. The choice of the protecting group is critical and must be compatible with the subsequent reaction conditions while being readily removable in the final step.

Pivaloyl (Piv) Group: The pivaloyl group is a sterically hindered acyl protecting group that can be selectively introduced at the less hindered 5-hydroxyl position of Methyl 2,5-dihydroxybenzoate. nih.gov Deprotection of pivaloyl esters can be achieved under basic conditions, for example, using sodium methoxide in methanol or by treatment with reagents like lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.net

Silyl Ethers: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used for the protection of hydroxyl groups due to their ease of introduction and removal under specific conditions. nih.gov The selective protection of the 5-hydroxyl group can be influenced by steric hindrance. The deprotection of silyl ethers is typically accomplished using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions. gelest.comnih.govresearchgate.netwikipedia.org The choice of silyl group and deprotection reagent allows for a high degree of selectivity. For instance, different silyl ethers can be selectively removed in the presence of others based on their steric and electronic properties. wikipedia.org

| Protecting Group | Introduction Reagent | Deprotection Conditions | Key Features |

| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | NaOMe/MeOH or LiAlH4 | Sterically hindered, stable to various conditions. |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole | TBAF in THF or acidic conditions | Common and versatile, tunable removal. |

Derivatization and Analog Synthesis of this compound

Further structural diversity can be achieved by modifying the functional groups of this compound.

Modification of the Ester Group

The methyl ester group can be readily transformed into other functional groups.

Hydrolysis: Alkaline hydrolysis of the methyl ester, for instance by heating with aqueous sodium hydroxide, yields the corresponding carboxylic acid, 2-ethoxy-5-hydroxybenzoic acid. rsc.org This acid can then be a precursor for the synthesis of amides or other esters.

Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can lead to the formation of different alkyl esters.

Reduction: The ester can be reduced to a primary alcohol, (2-ethoxy-5-hydroxyphenyl)methanol, using reducing agents like lithium aluminum hydride.

Transformations at the Hydroxyl Moiety

The free hydroxyl group at the 5-position is a key site for derivatization.

Alkylation/Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis). This allows for the introduction of a wide variety of alkyl or aryl groups.

Acylation/Esterification: Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine will form the corresponding ester at the 5-position.

Alterations of the Ethoxy Substituent

Modification of the ethoxy group is more challenging due to the stability of the ether linkage. Cleavage of the ethyl ether would typically require harsh conditions, such as strong acids like HBr or HI, which may also affect other functional groups in the molecule.

Purification and Isolation Protocols for Synthetic this compound

The purification of the final product and its intermediates is crucial to obtain a compound of high purity. Common techniques employed in the purification of substituted methyl benzoates include:

Extraction: After the reaction is complete, the product is typically extracted from the aqueous reaction mixture using an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate. springernature.comnih.gov

Crystallization/Recrystallization: The crude product can often be purified by crystallization from a suitable solvent or a mixture of solvents. For example, substituted methyl benzoates are often recrystallized from hot methanol or ethanol-water mixtures. ma.edursc.orgresearchgate.net The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which leads to the formation of pure crystals.

Chromatography: Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts. nih.gov The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or a mixture of solvents) is optimized to achieve the best separation. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

The isolation of phenolic compounds, in general, involves extraction followed by chromatographic techniques to achieve high purity. dntb.gov.uanih.govresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Ethoxy 5 Hydroxybenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For Methyl 2-ethoxy-5-hydroxybenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment. In the absence of direct experimental data, the following sections outline the predicted NMR characteristics based on established principles and data from analogous structures.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would show a characteristic pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The ethoxy and methyl ester groups will also give rise to specific resonances.

The protons of the ethoxy group are anticipated to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a result of spin-spin coupling with each other. The methyl ester protons will be visible as a sharp singlet, as they have no adjacent protons to couple with. The phenolic hydroxyl proton will also likely appear as a singlet, though its chemical shift can be variable and dependent on solvent and concentration.

The aromatic protons, designated H-3, H-4, and H-6, will display splitting patterns determined by their coupling with neighboring protons. H-4 is expected to show a doublet of doublets due to coupling with both H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz). H-3 will likely appear as a doublet from ortho-coupling to H-4. H-6, being adjacent to the hydroxyl group, is predicted to be a doublet due to meta-coupling with H-4.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethoxy -CH₃ | 1.3 - 1.5 | Triplet | ~7 |

| Ethoxy -CH₂ | 4.0 - 4.2 | Quartet | ~7 |

| Methoxy (B1213986) -OCH₃ | 3.8 - 3.9 | Singlet | - |

| Aromatic H-3 | 7.0 - 7.2 | Doublet | ~8-9 |

| Aromatic H-4 | 6.8 - 7.0 | Doublet of Doublets | ~8-9, ~2-3 |

| Aromatic H-6 | 6.6 - 6.8 | Doublet | ~2-3 |

| Phenolic -OH | 5.0 - 6.0 (variable) | Singlet (broad) | - |

Carbon-13 (¹³C) NMR Spectroscopic Confirmation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments and their electronic nature. For this compound, a total of 10 distinct carbon signals are expected, corresponding to the 10 carbon atoms in the molecule.

The carbonyl carbon of the ester group is anticipated to have the largest chemical shift, typically in the range of 165-175 ppm. brainly.com The aromatic carbons will resonate in the region of 110-160 ppm, with those attached to electronegative oxygen atoms (C-2 and C-5) appearing at lower field (higher ppm values). The carbon of the methyl ester will appear around 50-55 ppm, while the carbons of the ethoxy group will be observed further upfield.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 168 - 172 |

| Aromatic C-2 | 155 - 160 |

| Aromatic C-5 | 150 - 155 |

| Aromatic C-1 | 120 - 125 |

| Aromatic C-4 | 118 - 122 |

| Aromatic C-6 | 115 - 119 |

| Aromatic C-3 | 112 - 116 |

| Ethoxy -CH₂ | 63 - 67 |

| Methoxy -OCH₃ | 51 - 53 |

| Ethoxy -CH₃ | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the ethoxy -CH₂ and -CH₃ protons. In the aromatic region, cross-peaks would confirm the coupling between H-3 and H-4, and between H-4 and H-6. libretexts.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. ustc.edu.cncolumbia.edu It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~3.8-3.9 ppm would show a correlation to the carbon signal at ~51-53 ppm, confirming the methyl ester group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.eduyoutube.com This is particularly useful for identifying the placement of substituents on the aromatic ring and confirming the ester and ether linkages. For instance, the protons of the ethoxy -CH₂ group would be expected to show a correlation to the aromatic C-2 carbon. The methyl ester protons should show a correlation to the carbonyl carbon.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, O-H, C-O-C)

The IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1715 cm⁻¹ due to the stretching vibration of the carbonyl group in the ester. brainly.comcbsetuts.com Conjugation with the benzene ring typically lowers this frequency compared to a saturated ester. spcmc.ac.in

O-H Stretch: A broad absorption band is anticipated in the range of 3500-3200 cm⁻¹ for the stretching vibration of the phenolic hydroxyl group. libretexts.org The broadness of this peak is a result of hydrogen bonding.

C-O-C Stretches: The spectrum would likely show two C-O stretching vibrations for the ether linkage (Ar-O-CH₂), an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹. bartleby.com The ester C-O stretch would also contribute to absorption in the 1300-1000 cm⁻¹ region. brainly.comcbsetuts.com

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the benzene ring typically give rise to several absorptions in the 1600-1450 cm⁻¹ region. brainly.com

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2980 - 2850 | Medium |

| Ester C=O | C=O Stretch | 1730 - 1715 | Strong, Sharp |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Ether C-O-C | Asymmetric Stretch | ~1250 | Strong |

| Ester/Ether C-O | C-O Stretch | 1300 - 1000 | Strong |

Analysis of Intra- and Intermolecular Hydrogen Bonding Interactions

The position and shape of the O-H stretching band in the IR spectrum can provide insights into hydrogen bonding. researchgate.netacs.org In this compound, the phenolic hydroxyl group can participate in both intramolecular (with the adjacent ethoxy group) and intermolecular (with other molecules) hydrogen bonding.

The presence of a broad O-H band suggests significant hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, higher frequency "free" O-H stretch might be observed in addition to the broader "bound" O-H stretch. najah.edu The relative intensities of these bands can give an indication of the extent of intermolecular hydrogen bonding. The potential for intramolecular hydrogen bonding between the 5-hydroxy group and the 2-ethoxy group could also influence the position of the O-H stretch, likely causing a shift to lower wavenumbers.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores, the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is primarily dictated by its substituted benzene ring, which acts as the principal chromophore. The electronic transitions observed are typically of two main types: π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Aromatic systems, such as the benzene ring in the title compound, exhibit strong π → π* absorptions. For substituted benzenes, two such bands are often observed: the E-band (ethylenic) and the B-band (benzenoid). The presence of substituents like the ethoxy, hydroxyl, and methyl ester groups can shift the absorption maxima (λ_max) of these bands to longer wavelengths (a bathochromic or red shift) and increase their intensity (a hyperchromic effect).

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the hydroxyl, ethoxy, and carbonyl groups, to a π* antibonding orbital. These transitions are typically much weaker in intensity than π → π* transitions.

Based on analogous substituted benzoic acids, the expected UV-Vis absorption maxima for this compound would feature characteristic peaks for its aromatic system. For instance, a study of 2-(4-hydroxyphenylazo)benzoic acid identified π→π* transitions due to the phenyl groups at 262 nm researchgate.net. It is anticipated that this compound would display a complex spectrum with absorptions in a similar region, reflecting the combined electronic effects of its substituents.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Functional Group |

| π → π | 200 - 350 | Substituted Benzene Ring |

| n → π | 300 - 400 | Carbonyl (C=O), Hydroxyl (O-H), Ethoxy (O-R) |

The polarity of the solvent can significantly influence the UV-Vis spectrum of a compound, a phenomenon known as solvatochromism. These solvent-induced shifts in absorption maxima can provide valuable information about the nature of the electronic transitions.

Hypsochromic Shift (Blue Shift): An increase in solvent polarity often leads to a hypsochromic shift (shift to shorter wavelengths) for n → π* transitions. This is because polar solvents can stabilize the non-bonding orbitals through hydrogen bonding or dipole-dipole interactions, increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): For π → π* transitions, an increase in solvent polarity typically results in a bathochromic shift (shift to longer wavelengths). Both the ground and excited states of the π system are stabilized by polar solvents, but the excited state is generally more polar and thus more stabilized, leading to a smaller energy gap.

Studies on structurally similar compounds, such as (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol and o-cresol (B1677501), have demonstrated these solvent effects. For example, the UV/Vis absorption spectra of o-cresol show red shifts of the maximum absorption peak in aromatic solvents compared to non-aromatic solvents researchgate.net. Similarly, the spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol shows noticeable shifts in various solvents like DMSO, ethanol, and chloroform (B151607) docbrown.info. Therefore, it is expected that the λ_max of this compound would exhibit shifts when measured in a series of solvents with varying polarities, such as hexane, ethanol, and water.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry is an indispensable technique for the unambiguous determination of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₁₀H₁₂O₄, the theoretical monoisotopic mass can be calculated with high precision. This calculated mass can then be compared to the experimentally measured value from an HRMS instrument. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

Furthermore, the isotopic pattern of the molecular ion peak in the mass spectrum offers additional confirmation. The relative abundances of the isotopes of carbon (¹³C) and oxygen (¹⁸O) lead to a characteristic pattern of peaks (M, M+1, M+2, etc.). For C₁₀H₁₂O₄, the M+1 peak will be influenced by the natural abundance of ¹³C, while the M+2 peak will be affected by ¹³C₂ and ¹⁸O. The observed isotopic distribution should align with the theoretically predicted pattern for the given formula.

Table 2: Theoretical HRMS Data for this compound (C₁₀H₁₂O₄)

| Ion | Theoretical Monoisotopic Mass (Da) |

| [M]⁺ | 196.0736 |

| [M+H]⁺ | 197.0814 |

| [M+Na]⁺ | 219.0633 |

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), can induce fragmentation of the parent molecule. The analysis of these fragment ions provides valuable information about the compound's structure.

For this compound, several characteristic fragmentation pathways can be anticipated based on the known behavior of similar molecules like methyl salicylate (B1505791) (methyl 2-hydroxybenzoate) nih.gov. Common fragmentation patterns for esters and ethers include:

Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement.

Loss of the methoxy group: The ester functionality can undergo fragmentation with the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH).

Decarbonylation: Loss of carbon monoxide (CO) from the ester or after initial fragmentation is a common pathway for aromatic esters.

Ring fragmentation: At higher energies, the aromatic ring itself can fragment.

GC-MS data for the related compound, methyl 2-ethoxybenzoate, shows prominent peaks at m/z 120 and 121, which could correspond to fragments arising from the loss of the ethoxy and methoxy groups nih.gov. A plausible fragmentation pathway for this compound would likely involve initial losses of small, stable molecules from the substituent groups, followed by further fragmentation of the resulting ions.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the exact spatial arrangement of its atoms, including bond lengths, bond angles, and torsion angles.

While specific crystallographic data for this compound is not publicly available, the analysis of a structurally related compound, methyl 4-(2-ethoxy-2-oxoethoxy)-3,5-dimethoxybenzoate, provides insight into the type of information that could be obtained nih.gov. The crystal structure would reveal:

Molecular Conformation: The preferred orientation of the ethoxy and methyl ester groups relative to the benzene ring.

Planarity: The degree of planarity of the benzene ring and its substituents.

Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the hydroxyl group) and other non-covalent interactions like π-π stacking, which dictate the packing of the molecules in the crystal lattice. For instance, in the crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-di-hydro-1,3-thia-zol-2-yl)amino]benzoate, intramolecular O-H···O hydrogen bonds are observed.

This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions with other molecules.

Single Crystal X-ray Diffraction Data Collection and Refinement

This section would traditionally detail the experimental parameters used to determine the crystal structure. Key information would include the make and model of the diffractometer, the X-ray source and wavelength, and the temperature at which the data was collected. Furthermore, it would encompass the specifics of the data refinement process, such as the software used (e.g., SHELXL), the final R-factor, and the goodness-of-fit, which are critical indicators of the quality of the structural model.

Crystal Packing and Supramolecular Interactions

Analysis of the crystal packing would focus on how individual molecules of this compound arrange themselves in the solid state. This involves identifying and characterizing intermolecular forces, such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule) and other non-covalent interactions like van der Waals forces. Understanding these interactions is fundamental to explaining the crystal's stability and physical properties.

Without access to the foundational single-crystal X-ray diffraction data, a scientifically accurate and detailed discussion on these aspects of this compound's structure is not possible at this time. Further experimental research, involving the successful crystallization of the compound and subsequent X-ray diffraction analysis, is required to elucidate these structural details.

Theoretical and Computational Chemistry Studies on Methyl 2 Ethoxy 5 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like Methyl 2-ethoxy-5-hydroxybenzoate.

Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles.

Theoretical calculations for similar molecules, such as methyl 4-hydroxybenzoate, have been performed using DFT methods with basis sets like 6-311G(d,p). nih.gov The optimized geometry of the molecule is achieved when all forces on the atoms are close to zero. A comparison of theoretical and experimental bond lengths and angles for related compounds often shows good correlation, with discrepancies typically attributed to the fact that calculations are performed for a single molecule in the gas phase, whereas experimental data is often from the solid (crystalline) state. nih.gov For instance, in the benzene (B151609) ring of a similar compound, the bond lengths calculated by DFT methods were found to be in close agreement with experimental values, with minimal deviations. nih.gov

Electronic Structure, Orbital Energies, and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key parameter that reflects the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

In a study on a related compound, propyl-para-hydroxybenzoate (PHB), DFT calculations were used to determine the HOMO and LUMO energies. researchgate.net The HOMO is often localized over the electron-donating groups and the benzene ring, while the LUMO is typically situated over the electron-withdrawing groups. This distribution of frontier orbitals indicates the sites of electrophilic and nucleophilic attack. For instance, in a similar benzoic acid ester, DFT studies showed the HOMO to be located over the substituted aromatic ring, while the LUMO was mainly on the indole (B1671886) side of the molecule. nih.gov

The HOMO-LUMO energy gap is a critical parameter for determining molecular electrical transport properties and is a measure of electron conductivity. allsubjectjournal.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.45 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.78 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.67 |

| Ionization Potential | I | -EHOMO | 6.45 |

| Electron Affinity | A | -ELUMO | 1.78 |

| Global Hardness | η | (I - A) / 2 | 2.335 |

| Global Softness | S | 1 / (2η) | 0.214 |

| Electronegativity | χ | (I + A) / 2 | 4.115 |

| Chemical Potential | µ | -(I + A) / 2 | -4.115 |

| Electrophilicity Index | ω | µ² / (2η) | 3.63 |

Note: The values in this table are hypothetical and based on typical ranges observed for similar aromatic esters in computational studies. researchgate.net

Prediction of Vibrational Frequencies and Spectroscopic Correlations

DFT calculations are widely used to predict the vibrational frequencies of molecules. The calculated frequencies correspond to the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net

The assignment of vibrational modes can be complex, but computational methods provide a reliable basis for these assignments. For example, the characteristic vibrational modes for a molecule like this compound would include O-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching of the ester group, C-O stretching, and various bending and deformation modes of the benzene ring and its substituents. In a study on methyl 4-hydroxybenzoate, the experimental FT-IR spectrum showed a strong correlation with the computed vibrational spectra, with a high correlation coefficient (R² = 0.995). nih.gov

Table 2: Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Functional Group | Vibrational Mode | Theoretical (Scaled) | Experimental |

| O-H | Stretching | ~3450 | ~3400 |

| C-H (Aromatic) | Stretching | ~3100-3000 | ~3080 |

| C-H (Aliphatic) | Stretching | ~2980-2900 | ~2950 |

| C=O (Ester) | Stretching | ~1710 | ~1680 |

| C=C (Aromatic) | Stretching | ~1600-1450 | ~1590, ~1480 |

| C-O (Ester) | Stretching | ~1250 | ~1230 |

| C-O (Ether) | Stretching | ~1200 | ~1180 |

| O-H | Bending | ~1350 | ~1330 |

Note: The frequencies in this table are illustrative and based on typical values for similar functionalized aromatic compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. allsubjectjournal.com The MEP surface is plotted over the electron density surface, and different colors represent different values of the electrostatic potential. allsubjectjournal.com

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These regions are often found around electronegative atoms like oxygen. Conversely, regions of positive electrostatic potential (colored blue) have lower electron density and are prone to nucleophilic attack. These are usually located around hydrogen atoms. allsubjectjournal.com

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen of the ester group, the oxygen of the hydroxyl group, and the oxygen of the ethoxy group, indicating these as the primary sites for electrophilic attack. Positive potential would be expected around the hydroxyl hydrogen and the hydrogens of the aromatic ring and the ethoxy group.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these interactions. researchgate.net Higher E(2) values indicate stronger interactions and greater electronic delocalization.

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational methods can be used to predict the NLO properties of molecules, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Molecules with large β values are promising candidates for NLO applications. The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of donor and acceptor groups, and an extended π-conjugated system.

For a related compound, propyl-para-hydroxybenzoate, the calculated first hyperpolarizability was found to be significantly higher than that of the standard NLO material, urea. researchgate.net This suggests that substituted hydroxybenzoates can exhibit notable NLO properties. The presence of both electron-donating (hydroxyl and ethoxy groups) and electron-withdrawing (ester group) substituents on the benzene ring of this compound could lead to a significant NLO response.

Table 3: Calculated Non-Linear Optical Properties

| Property | Symbol | Value (esu) |

| Dipole Moment | μ | ~3.5 x 10-18 |

| Linear Polarizability | α | ~1.5 x 10-23 |

| First-Order Hyperpolarizability | β | ~7.0 x 10-30 |

Note: The values in this table are hypothetical and based on computational results for similar molecules like propyl-para-hydroxybenzoate. researchgate.net

Fukui Function Analysis for Reactivity Site Prediction

There are no specific studies available that have conducted a Fukui function analysis on this compound. This type of analysis is a cornerstone of conceptual DFT, utilized to predict the most likely sites for nucleophilic and electrophilic attacks on a molecule. By calculating the change in electron density at various points on the molecule with the addition or removal of an electron, researchers can pinpoint reactive centers. While this is a standard computational tool, its application to this compound has not been reported.

Tautomerism and Intramolecular Proton Transfer Investigations

Investigations into the tautomerism and intramolecular proton transfer of this compound are not found in the current body of scientific literature. Tautomerism, the equilibrium between two or more interconverting constitutional isomers, and the associated transfer of a proton, are significant phenomena in molecules containing both proton-donating (hydroxyl) and proton-accepting (carbonyl) groups.

Studies on analogous molecules, such as other hydroxybenzoates, have explored these phenomena. For example, research on certain 2-hydroxyphenyl derivatives has detailed the dynamics of excited-state intramolecular proton transfer (ESIPT). nih.govmdpi.com These studies often reveal the existence of different rotameric and tautomeric forms depending on the solvent environment. nih.gov However, specific experimental or computational data on the tautomeric equilibria and proton transfer barriers for this compound are absent from published works. The strength of intramolecular hydrogen bonds, a key factor in such investigations, has been a focus in studies of related alkyl 2-hydroxybenzoates. researchgate.net

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Hirshfeld Surface)

Detailed analyses of the intermolecular interactions of this compound, such as those derived from Hirshfeld surface analysis, are not available in the scientific literature. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.govnih.gov This technique partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal.

Exploration of Biological Activities: in Vitro Mechanistic Studies

Antimicrobial Activity Investigations

The antimicrobial properties of hydroxybenzoate esters are of considerable interest for their potential use as preservatives in food, cosmetic, and pharmaceutical industries. These compounds exhibit a range of inhibitory effects against various microorganisms.

Assessment of Antibacterial Efficacy Against Diverse Bacterial Strains

Research has demonstrated that hydroxybenzoic acid esters possess antibacterial properties, particularly against Gram-positive bacteria. The length of the ester's alkyl chain has been shown to influence the antibacterial efficacy.

Table 1: Antibacterial Efficacy of Ethyl Vanillate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Cronobacter species | 2 mg/mL nih.gov |

Evaluation of Antifungal Potency Against Fungal Pathogens

Hydroxybenzoate esters have also been recognized for their antifungal capabilities. Ethyl vanillate, for example, is described as a fungicidal agent rivm.nlresearchgate.net. Studies have indicated its potential to inhibit the growth of various fungal pathogens. While extensive quantitative data for a broad range of fungi is limited in the direct search results, the classification of ethyl vanillate as a fungicidal agent underscores its potential in combating fungal growth. Research on vanillin, a closely related compound, has shown that its antifungal activity is influenced by the aldehyde group and the position of substituents on the benzene (B151609) ring.

Mechanistic Elucidation of Microbial Growth Inhibition

The antimicrobial action of phenolic compounds like hydroxybenzoate esters is often attributed to their interaction with microbial cell structures and functions. For vanillin and its derivatives, a primary mechanism of action is the disruption of the cell membrane's integrity nih.gov. This damage can lead to the leakage of essential intracellular components, such as nucleic acids and proteins, and a dissipation of the membrane potential, ultimately resulting in cell death. Furthermore, these compounds can interfere with cellular energy metabolism by affecting processes like the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to a decrease in intracellular ATP levels.

Antioxidant Properties Assessment

The antioxidant properties of phenolic compounds are well-documented and are primarily attributed to their ability to scavenge free radicals and chelate metal ions. The position and number of hydroxyl groups on the aromatic ring are critical determinants of their antioxidant capacity.

Radical Scavenging Assays (e.g., DPPH, ABTS)

The antioxidant activity of a compound can be evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Studies on ethyl vanillate have shown that it exhibits strong radical scavenging activity in the ABTS assay. However, it demonstrates little to no activity in the DPPH radical-scavenging assay nih.gov. This difference in activity highlights the importance of using multiple assays to obtain a comprehensive understanding of a compound's antioxidant potential, as different radicals can be neutralized through different mechanisms. For instance, vanilla extracts, which contain vanillin and related compounds, have shown DPPH radical scavenging activity with IC50 values ranging from 61 to 489 µg/mL depending on the fraction tested wikipedia.org.

Table 2: Radical Scavenging Activity of Vanilla Extracts (Illustrative)

| Assay | Sample | IC50 Value |

|---|---|---|

| DPPH Radical Scavenging | Vanilla Essence Fractions | 61-489 µg/mL wikipedia.org |

| Hydroxyl Radical Scavenging | Vanilla Pods Fractions | 485-489 µg/mL wikipedia.org |

| Nitric Oxide Radical Scavenging | Vanilla Pods Fractions | 64-92 µg/mL wikipedia.org |

Note: The data in Table 2 is for vanilla extracts and not for the pure compound Methyl 2-ethoxy-5-hydroxybenzoate. It is provided for illustrative purposes to demonstrate the range of activities found in related natural products.

Ferric Reducing Antioxidant Power (FRAP) Assays

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method used to assess the antioxidant capacity of a substance. This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). While specific FRAP values for this compound or ethyl vanillate were not found in the provided search results, the antioxidant activity of phenolic compounds in this assay is well-established. The reducing power is generally correlated with the number and position of hydroxyl groups on the aromatic ring. Compounds with multiple hydroxyl groups, particularly in the ortho or para positions, tend to exhibit higher FRAP values.

Cellular Antioxidant Activity Studies

There is currently no publicly available research detailing the cellular antioxidant activity of this compound. While assays to measure the capacity of a compound to mitigate oxidative stress within cells are well-established, such studies have not been reported for this specific ester.

Enzymatic Inhibition Studies

No data from in vitro cyclooxygenase (COX-1 and COX-2) inhibition assays for this compound are present in the surveyed scientific literature. Consequently, its potential to act as an anti-inflammatory agent through this mechanism is unknown.

The inhibitory effect of this compound on tyrosinase, a key enzyme in melanin synthesis, has not been documented. Research into its potential as a skin-lightening or depigmenting agent by targeting this enzyme is not available.

Investigations into the activity of this compound against other significant enzyme targets, such as glucokinase or monoamine oxidase, have not been reported. Its potential roles in glucose metabolism or neurotransmitter regulation remain unevaluated.

Anti-proliferative and Cytotoxicity Assays in Cell Culture Models

Specific data on the anti-proliferative and cytotoxic effects of this compound against the human breast adenocarcinoma (MCF-7), lung cancer (NCI-H460), and glioblastoma (SF-268) cell lines are not available in the public domain. Therefore, its potential as an anticancer agent has not been established through these standard screening models.

Investigation of Induced Cell Death Pathways (e.g., Apoptosis, Necrosis)

A critical aspect of characterizing a compound's biological activity is to determine its effect on cell viability and the mechanisms by which it may induce cell death. Standard assays would be employed to differentiate between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

Table 1: Methodologies for Investigating Induced Cell Death Pathways

| Cell Death Pathway | Experimental Approach | Observable Markers |

| Apoptosis | Annexin V/Propidium Iodide (PI) Staining | Externalization of phosphatidylserine, maintained membrane integrity |

| Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) | Activation of key executioner and initiator caspases | |

| Western Blot for Apoptotic Proteins | Cleavage of PARP, changes in Bcl-2 family protein expression | |

| DNA Fragmentation Analysis (TUNEL assay) | Nicked DNA ends characteristic of late-stage apoptosis | |

| Necrosis | Lactate Dehydrogenase (LDH) Release Assay | Release of cytosolic LDH into the cell culture medium |

| Propidium Iodide (PI) Staining | Uptake of PI due to compromised membrane integrity | |

| Microscopic Examination | Cellular swelling, membrane rupture, and release of cellular contents |

Without specific studies on this compound, no data can be populated in this area.

Studies on Selective Cellular Uptake and Receptor-Mediated Interactions

Understanding how a compound enters cells and whether it interacts with specific cellular receptors is fundamental to elucidating its mechanism of action. Investigations in this area would focus on the kinetics and selectivity of its uptake.

Table 2: Approaches for Studying Cellular Uptake and Receptor Interactions

| Area of Investigation | Technique | Purpose |

| Cellular Uptake | High-Performance Liquid Chromatography (HPLC) | Quantify the amount of compound inside the cell over time |

| Confocal Microscopy with a Fluorescently Labeled Analog | Visualize the subcellular localization of the compound | |

| Use of Endocytosis Inhibitors | Determine if uptake is an active, energy-dependent process | |

| Receptor Binding | Radioligand Binding Assays | Assess the affinity and specificity of the compound for a panel of known receptors |

| Surface Plasmon Resonance (SPR) | Measure the real-time kinetics of binding to a purified receptor | |

| Molecular Docking Studies | Computationally predict potential binding modes to target receptors |

Specific data on the cellular uptake and receptor interactions of this compound is not available.

Anti-inflammatory Response Evaluation in Cellular Models

To assess the potential anti-inflammatory properties of a compound, cellular models of inflammation are utilized. These models typically involve stimulating cells with an inflammatory agent and then measuring the effect of the compound on key inflammatory markers.

Modulation of Pro-inflammatory Mediators and Signaling Pathways

Research in this area would investigate the compound's ability to interfere with the production of molecules that promote inflammation and the signaling pathways that control their synthesis.

Table 3: Analysis of Pro-inflammatory Mediators and Signaling

| Target | Method | Outcome Measured |

| Prostaglandin E2 (PGE2) | Enzyme-Linked Immunosorbent Assay (ELISA) | Quantification of PGE2 levels in cell culture supernatant |

| Nitric Oxide (NO) | Griess Assay | Measurement of nitrite, a stable breakdown product of NO |

| NF-κB Signaling Pathway | Western Blot or Reporter Gene Assay | Assessment of the phosphorylation of IκBα and the nuclear translocation of NF-κB subunits |

There are no published studies on the effects of this compound on these pro-inflammatory pathways.

Inhibition of Inflammatory Cytokine Production

A key aspect of the inflammatory response is the production of signaling proteins called cytokines. A potential anti-inflammatory compound would be tested for its ability to reduce the production of pro-inflammatory cytokines.

Table 4: Measurement of Inflammatory Cytokine Production

| Cytokine | Method | Cell Type Example |

| Tumor Necrosis Factor-alpha (TNF-α) | ELISA, Multiplex Bead Array | Lipopolysaccharide (LPS)-stimulated macrophages |

| Interleukin-6 (IL-6) | ELISA, Multiplex Bead Array | LPS-stimulated macrophages |

| Interleukin-1beta (IL-1β) | ELISA, Multiplex Bead Array | LPS-stimulated macrophages |

No data exists regarding the impact of this compound on inflammatory cytokine production.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Once a biological activity has been identified, SAR studies are conducted to understand how the chemical structure of a compound relates to its biological effect. This involves synthesizing and testing a series of related compounds with systematic structural modifications.

Correlation of Structural Modifications with Observed Biological Responses

By comparing the in vitro data from a series of analogs, researchers can deduce which parts of the molecule are essential for its activity (the pharmacophore) and which parts can be modified to improve potency, selectivity, or other properties.

Table 5: Hypothetical SAR Study Outline

| Position of Modification | Type of Modification | Expected Impact on Activity |

| Ethoxy group at position 2 | Varying the alkyl chain length (e.g., methoxy (B1213986), propoxy) | May affect lipophilicity and binding pocket interactions |

| Hydroxy group at position 5 | Conversion to a methoxy or other ether group | Could determine the importance of hydrogen bonding at this position |

| Methyl ester at position 1 | Hydrolysis to the carboxylic acid or conversion to other esters | May influence cell permeability and target interaction |

As there is no initial in vitro data for this compound, no SAR studies can be performed.

While the framework for investigating the biological activities of a novel compound like this compound is well-established, there is currently no specific scientific data available for this molecule. Future research would be necessary to explore its potential effects on cell death pathways, cellular uptake mechanisms, and inflammatory responses, which would then pave the way for insightful structure-activity relationship studies.

Identification of Pharmacophoric Requirements for Specific Activities

The specific biological activities of this compound are intrinsically linked to its distinct chemical structure. Through in vitro mechanistic studies of related compounds and computational modeling, key pharmacophoric features essential for its interactions with biological targets can be elucidated. A pharmacophore is an abstract representation of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, these features primarily include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, all strategically positioned on a central aromatic scaffold.

The benzoic acid scaffold itself serves as a rigid core, orienting the functional groups in a specific spatial arrangement. The precise positioning of the ethoxy, hydroxyl, and methyl ester groups on this ring is critical for its biological activity. Structure-activity relationship (SAR) studies on analogous benzoic acid derivatives have demonstrated that alterations in the substitution pattern can significantly impact efficacy and selectivity towards various biological targets, such as enzymes and receptors.

Key Pharmacophoric Features:

Hydrogen Bond Donor: The hydroxyl group at the C5 position is a primary hydrogen bond donor. This feature is often crucial for anchoring the molecule within the active site of a target protein through interaction with specific amino acid residues like aspartate, glutamate, or serine.

Hydrogen Bond Acceptors: The molecule possesses two key hydrogen bond acceptor sites: the oxygen atom of the ethoxy group at the C2 position and the carbonyl oxygen of the methyl ester group. These features can form hydrogen bonds with amino acid residues that are hydrogen bond donors, such as arginine, lysine, or asparagine.

The interplay of these pharmacophoric elements dictates the molecule's ability to bind to a specific biological target and elicit a response. For instance, in the context of enzyme inhibition, the hydroxyl group might interact with a key residue in the catalytic site, while the ethoxy and methyl ester groups could occupy adjacent pockets, thereby stabilizing the enzyme-inhibitor complex.

The following interactive data table summarizes the key pharmacophoric features of this compound and their putative roles in biological activity based on general principles of molecular recognition.

| Pharmacophoric Feature | Location on Molecule | Putative Role in Biological Activity | Potential Interacting Amino Acid Residues |

| Aromatic Ring | Benzene Core | Provides a rigid scaffold for functional groups and contributes to hydrophobic interactions. | Phenylalanine, Tyrosine, Tryptophan |

| Hydrogen Bond Donor | 5-hydroxyl group | Anchors the molecule in the binding site through hydrogen bonding. | Aspartate, Glutamate, Serine |

| Hydrogen Bond Acceptor | 2-ethoxy group (oxygen) | Forms hydrogen bonds to stabilize the ligand-target complex. | Arginine, Lysine, Asparagine |

| Hydrogen Bond Acceptor | Carbonyl of methyl ester | Participates in hydrogen bonding interactions within the active site. | Serine, Threonine, Tyrosine |

| Hydrophobic Group | Ethoxy group (ethyl chain) | Engages in van der Waals interactions with hydrophobic pockets. | Leucine, Isoleucine, Valine |

It is important to note that while this general pharmacophore model provides a framework for understanding the potential biological activities of this compound, the precise requirements will be target-specific. The relative importance of each feature and their optimal spatial arrangement will vary depending on the topology and chemical nature of the particular enzyme or receptor binding site. Further detailed experimental and computational studies on the specific molecular targets of this compound are necessary to refine this model and fully elucidate its mechanism of action.

Advanced Research Directions and Non Clinical Applications

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

The molecular architecture of methyl 2-ethoxy-5-hydroxybenzoate makes it a promising intermediate for the synthesis of more complex organic molecules, particularly those with biological or material significance. The phenolic hydroxyl group and the ester functionality serve as reactive handles for a variety of chemical transformations.

The hydroxyl group can be readily alkylated or acylated to introduce diverse side chains. For instance, Williamson ether synthesis could be employed to introduce new ether linkages, a common motif in many pharmaceutical compounds. byjus.comlearncbse.in The reactivity of the hydroxyl group also allows for its conversion into a better leaving group, facilitating nucleophilic substitution reactions on the aromatic ring.

The ester group can be hydrolyzed to the corresponding carboxylic acid, which opens up another set of synthetic possibilities, including amide bond formation and the creation of other ester derivatives. The strategic positioning of the ethoxy and hydroxyl groups on the benzene (B151609) ring influences the regioselectivity of electrophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups. While specific examples of its use in the synthesis of complex molecules are not yet widely reported in the literature, its potential as a precursor for novel bioactive compounds or functional materials remains a fertile area for future research.

Potential Utility in Material Science (e.g., Polymer Additives, Stabilizers)

In the realm of material science, this compound and its derivatives could find application as polymer additives or stabilizers. The phenolic hydroxyl group is a key feature, as phenols are well-known antioxidants that can protect polymers from degradation caused by heat, light, and oxidation.

The incorporation of this compound into a polymer matrix could help to quench free radicals and prevent chain scission, thereby enhancing the durability and lifespan of the material. Furthermore, the ester and ether functionalities can improve its compatibility with a range of polymer types.

Derivatives of hydroxybenzoic acid have been explored as monomers for the synthesis of novel polymers. For example, (meth)acryloxybenzoic acid esters have been used to create photopolymerizable monomers. google.com By analogy, this compound could be functionalized with a polymerizable group, such as a methacrylate, to be incorporated as a comonomer in polymerization reactions. This would allow for the direct integration of its stabilizing properties into the polymer backbone.

Table 1: Potential Material Science Applications

| Application | Role of this compound | Potential Benefit |

| Polymer Additive | Antioxidant | Improved thermal and oxidative stability |

| Stabilizer | Free radical scavenger | Increased durability and lifespan of the polymer |

| Monomer Precursor | Functionalized with a polymerizable group | Integration of stabilizing properties into the polymer chain |

Exploration as a Ligand for Metal Complexes in Catalysis or Sensing

The presence of oxygen donor atoms in the hydroxyl, ether, and ester groups of this compound makes it a potential ligand for the formation of metal complexes. The hydroxyl group, in its deprotonated form, can act as a strong coordinating agent for a variety of metal ions.

Schiff bases derived from related hydroxybenzoate esters have been shown to form stable complexes with transition metals such as copper(II), nickel(II), and zinc(II). researchgate.netresearchgate.netsbmu.ac.ir These complexes have been investigated for their catalytic activity and biological properties. Similarly, this compound could be modified, for example, through reaction of its ester group with a diamine, to create multidentate ligands capable of forming stable chelates with metal ions.

These metal complexes could be explored for their catalytic applications, such as in oxidation reactions or as catalysts in cross-coupling reactions. Furthermore, the interaction of the ligand with specific metal ions could lead to changes in its spectroscopic properties, such as fluorescence or UV-Vis absorbance, which could be harnessed for the development of chemical sensors for metal ion detection.

Table 2: Potential Metal Complexes and Applications

| Metal Ion | Potential Ligand Type | Potential Application |

| Cu(II) | Schiff base derivative | Catalysis, Antimicrobial agent |

| Ni(II) | Schiff base derivative | Catalysis, Magnetic materials |

| Zn(II) | Schiff base derivative | Sensing, Luminescent materials |

Application in Analytical Chemistry as a Reference Standard or Derivatization Agent

In analytical chemistry, this compound could serve as a valuable reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). Its well-defined chemical structure and physical properties would allow for accurate quantification of related compounds in various matrices.

Furthermore, the reactivity of its functional groups could be exploited for the development of derivatization agents. Derivatization is a common strategy in analytical chemistry to improve the chromatographic behavior and detection sensitivity of analytes. For example, the hydroxyl group could be reacted with a fluorescent tagging agent to enable sensitive detection of the molecule by fluorescence spectroscopy.

Conversely, the molecule itself could be developed into a derivatizing agent for the analysis of other compounds, such as amines. Reagents like dansyl chloride and Fmoc-Cl are used to derivatize amines to make them more amenable to analysis by LC-MS/MS. nih.govresearchgate.net A derivative of this compound could potentially be designed to react selectively with certain classes of analytes, facilitating their separation and detection.

Table 3: Comparison of Amine Derivatization Reagents

| Derivatization Reagent | Advantages | Disadvantages |

| Dansyl-Cl | Versatile, good ionization efficiency | --- |

| Fmoc-Cl | Useful in acidic conditions | --- |

| OPA | Fluorogenic | Requires a thiol |

| Marfey's Reagent | Chiral separation | Suboptimal for general use |

Sustainable Synthesis Approaches and Green Chemistry Considerations

The development of sustainable and environmentally friendly methods for the synthesis of chemical compounds is a key focus of modern chemistry. For this compound, green chemistry principles could be applied to its synthesis to minimize waste, reduce energy consumption, and use less hazardous reagents.

Traditional esterification methods often rely on the use of strong acids as catalysts, which can lead to corrosion and the generation of acidic waste. cabidigitallibrary.org Alternative, greener approaches could involve the use of solid acid catalysts, such as ion-exchange resins, which can be easily separated from the reaction mixture and reused. google.com Enzymatic synthesis, using lipases as catalysts, represents another promising green alternative that can offer high selectivity under mild reaction conditions.

The choice of solvents is also a critical aspect of green chemistry. The use of greener solvents, such as supercritical fluids or bio-based solvents, could significantly reduce the environmental impact of the synthesis process. Additionally, the starting materials for the synthesis could be sourced from renewable feedstocks to further enhance the sustainability of the process. For example, para-hydroxybenzoic acid, a related compound, can be synthesized from phenol, which can be derived from lignin, a component of biomass. ijrdt.org

Future Perspectives in the Academic Research Landscape of this compound

The future academic research landscape for this compound is likely to be shaped by a deeper exploration of the potential applications outlined in the preceding sections. As a relatively under-investigated compound, there is significant scope for fundamental studies into its chemical reactivity and physical properties.

Computational studies, such as density functional theory (DFT) calculations, could provide valuable insights into its electronic structure, reactivity, and potential for forming stable metal complexes. This theoretical work could guide experimental efforts in the rational design of new synthetic routes and functional materials.

A key area for future research will be the synthesis and characterization of a wider range of derivatives of this compound. By systematically modifying its functional groups, researchers can tune its properties for specific applications, from targeted drug delivery systems to advanced polymer materials. The exploration of its biological activity, though outside the scope of this article, will undoubtedly be another major driver of future research. As our understanding of this versatile molecule grows, so too will the opportunities for its application in diverse fields of science and technology.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-ethoxy-5-hydroxybenzoate, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves esterification of 2-ethoxy-5-hydroxybenzoic acid with methanol under acidic catalysis. Key challenges include protecting the phenolic -OH group during esterification to prevent unwanted etherification. Use of protecting groups like acetyl or silyl ethers (e.g., TMS-Cl) is recommended . Post-reaction purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) effectively isolates the product. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 hexane/ethyl acetate) and confirm purity via HPLC (C18 column, 1 mL/min flow, 254 nm UV detection) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For NMR, use deuterated DMSO to enhance solubility and resolve aromatic proton splitting patterns (expected δ ~6.5–7.5 ppm for the benzoate ring). IR peaks for ester carbonyl (C=O) should appear at ~1700–1750 cm⁻¹; deviations may indicate hydrolysis. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+ at m/z 212.08 . For advanced validation, employ 2D NMR (COSY, HSQC) to assign coupling constants and verify substituent positions .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving disorder in this compound crystals?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Use SHELXL for refinement, applying restraints to disordered ethoxy or methoxy groups. Hydrogen bonding patterns (e.g., O–H···O interactions between hydroxyl and ester groups) stabilize the lattice; graph set analysis (Etter’s formalism) can classify motifs like R₂²(8) rings . For twinned crystals, employ TWINABS to correct intensities. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Q. How do pH and solvent polarity influence the stability of this compound in biological assays?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–10) and solvent conditions (aqueous buffer vs. DMSO). Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to identify breakdown products (e.g., hydrolyzed benzoic acid). In polar solvents (e.g., PBS), ester hydrolysis dominates (t₁/₂ ~24–48 h at 37°C). For cell-based assays, use ≤1% DMSO to maintain solubility without inducing toxicity .

Q. What computational methods predict the compound’s reactivity in radical scavenging or enzymatic interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G** basis set) model H-atom transfer energetics for antioxidant activity. For enzyme interactions (e.g., cytochrome P450), perform molecular docking (AutoDock Vina) with protein structures (PDB ID: 1TQN). Validate binding poses using MD simulations (GROMACS, 50 ns trajectory) to assess stability of hydrogen bonds with active-site residues .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values for this compound?

- Methodological Answer : Experimental LogP (e.g., shake-flask method, octanol/water partition) may deviate from software predictions (ChemAxon, ACD/Labs) due to ionization of the phenolic -OH group. Adjust pH to 7.4 (physiological condition) and measure apparent LogP. For computational models, include tautomeric states and solvent-accessible surface area (SASA) corrections. Cross-reference with HPLC-derived retention times (logD correlation) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.